molecular formula C34H49F5O3S B569954 (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS No. 875573-69-6

(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate

Cat. No. B569954
CAS RN: 875573-69-6
M. Wt: 632.815
InChI Key: NNWTWRVZCKFESO-YVAHLQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate, also known as (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate, is a useful research compound. Its molecular formula is C34H49F5O3S and its molecular weight is 632.815. The purity is usually 95%.
BenchChem offers high-quality (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Diagnostic Imaging Applications

One study focuses on the synthesis of 16α-fluoro derivatives of ICI 182,780 (Faslodex™), a potent antiestrogen, for use in positron emission tomography (PET) imaging to assess estrogen receptor densities in breast tumors. This research highlights the potential of modified estradiol derivatives for diagnostic imaging in oncology, providing insight into the application of structurally similar compounds for medical imaging purposes (Seimbille, Bénard, & Lier, 2002).

Synthesis of Estrogen Derivatives for Cancer Therapy

Another study outlines the synthesis of estradiol derivatives with specific structural modifications, aimed at creating compounds with potential therapeutic applications. These compounds are designed to target estrogen receptors, which play a crucial role in the growth of certain types of breast cancer. The research contributes to the development of new hormonal therapies that could offer more effective treatment options for patients with estrogen receptor-positive cancers (Bull, Gordon, & Grundler, 2001).

Investigation into Estrogen Metabolism Inhibitors

Further research into the hydrogenation of estradiol derivatives reveals the synthesis of compounds that could act as inhibitors for enzymes involved in the metabolism of steroidal estrogens. These findings are significant for developing drugs that could potentially manage hormone-dependent conditions by modulating the body's estrogen levels (Morozkina et al., 2012).

Development of Novel Steroid Estrogens

Additionally, studies on novel analogs of steroid estrogens, which include modifications to the steroidal backbone, aim at understanding the mechanism of action of estrogens. This research is pivotal for designing estrogen-like compounds with specific biological activities, potentially leading to new therapeutic agents for conditions influenced by estrogen signaling (Morozkina, Nikol’skaya, Starova, Selivanov, & Shavva, 2011).

properties

IUPAC Name

[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24-,28-,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWTWRVZCKFESO-YVAHLQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855740
Record name (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875573-69-6
Record name (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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